molecular formula C14H23NO3 B6207078 tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate CAS No. 2703780-32-7

tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate

Cat. No.: B6207078
CAS No.: 2703780-32-7
M. Wt: 253.3
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Description

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3. . The compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with cyclopentanone under specific conditions. One common method involves the use of Dess-Martin periodinane as an oxidizing agent . The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a corresponding alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
  • N-Boc-3-pyrrolidinone

Uniqueness

Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a pyrrolidine ring, cyclopentyl group, and tert-butyl ester makes it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.

Properties

CAS No.

2703780-32-7

Molecular Formula

C14H23NO3

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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